2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4,6-trimethyl-3-(tetrazol-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c1-6-4-7(2)10(18(11,16)17)8(3)9(6)15-5-12-13-14-15/h4-5H,1-3H3,(H2,11,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOUZHWQYGHHTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N2C=NN=N2)C)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product. The general reaction scheme is as follows:
2,4,6-Trimethylbenzenesulfonyl chloride+Sodium azide→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential as an inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. By inhibiting this enzyme, it can reduce uric acid production, which is beneficial in treating conditions such as gout and hyperuricemia .
Biological Studies
The unique structure of 2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide makes it a valuable candidate for studying enzyme interactions and protein binding mechanisms. Its tetrazole ring can mimic biological structures, aiding in the design of new therapeutic agents .
Chemical Synthesis
This compound serves as a building block in the synthesis of more complex molecules. Its derivatives have been explored for their biological activities, including antimicrobial and anti-inflammatory properties .
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Inhibitor of xanthine oxidase | Treatment of gout and hyperuricemia |
| Biological Studies | Enzyme interaction studies | Insights into drug design and mechanism |
| Chemical Synthesis | Building block for complex molecules | Development of new pharmaceuticals |
Case Studies
-
Gout Treatment Research:
A study demonstrated that derivatives of this compound effectively inhibit xanthine oxidase activity. The findings suggest that these derivatives could be developed into novel therapeutic agents for managing gout symptoms by lowering uric acid levels . -
Antimicrobial Activity:
Research on related sulfonamide compounds indicates that modifications to the tetrazole ring can enhance antimicrobial efficacy against various pathogens. This opens avenues for developing new antibiotics based on this structural framework . -
Enzyme Interaction Studies:
A molecular modeling study revealed how the compound fits into the active site of xanthine oxidase, providing insights into its mechanism of action. This knowledge is crucial for designing more effective inhibitors with fewer side effects .
Mechanism of Action
The mechanism of action of 2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The sulfonamide group can also participate in binding interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cytotoxic and Anticancer Activity
Key structural analogs include benzenesulfonamide derivatives with heterocyclic substituents (e.g., pyrazole, triazole, or thiadiazole rings).
Analysis: The tetrazole substituent in the target compound may enhance cytotoxicity compared to pyrazole derivatives (e.g., compound 4 in ), as tetrazoles are more electronegative and resistant to metabolic degradation.
Enzyme Inhibition (Carbonic Anhydrase hCA IX/XII)
Benzenesulfonamides are potent inhibitors of carbonic anhydrase (CA) isoforms, particularly tumor-associated hCA IX and XII.
Key Findings :
- Selectivity for hCA XII over IX is common in benzenesulfonamides with bulky substituents .
- The tetrazole group in the target compound may mimic the electronic effects of triazole derivatives (e.g., in ), improving binding to CA isoforms.
Anti-inflammatory and Analgesic Activity
Sulfonamide derivatives with heterocyclic substituents often show dual anti-inflammatory and analgesic effects.
Mechanistic Insight : Docking studies suggest that sulfonamide derivatives inhibit cyclooxygenase (COX-2) and prostaglandin synthesis . The tetrazole group may enhance binding affinity due to its ability to form hydrogen bonds with active-site residues.
Biological Activity
2,4,6-Trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.
The molecular formula of this compound is with a molecular weight of 253.31 g/mol. The compound features a sulfonamide group attached to a tetrazole ring, which is known for enhancing biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that tetrazole-based compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of the tetrazole moiety in this compound enhances its interaction with microbial targets.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages . The mechanism involves the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in mediating inflammatory responses.
Anticancer Potential
The compound has also been investigated for its anticancer activity. In vitro assays revealed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . These findings suggest a potential role in cancer therapy by targeting apoptotic pathways.
Study 1: Antimicrobial Efficacy
A study conducted on synthesized tetrazole derivatives showed that this compound displayed notable antimicrobial activity against Candida albicans and other pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antibiotics .
Study 2: Anti-inflammatory Mechanism
In a model of septic shock using isolated rat arteries pre-treated with LPS, treatment with the compound resulted in increased vascular reactivity compared to controls. This suggests its potential use in managing septic conditions by modulating vascular responses .
Research Findings Summary Table
Q & A
Q. What are the key considerations for synthesizing 2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide?
The synthesis typically involves a multi-step process, including tetrazole ring formation and sulfonamide coupling. Critical steps include:
- Tetrazole introduction : Reacting precursors (e.g., nitriles) with sodium azide under controlled pH and temperature .
- Coupling reactions : Using coupling agents like EDCI/HOBt to attach the sulfonamide group to the aromatic core.
- Purification : Thin-layer chromatography (TLC) is essential to monitor reaction progress, followed by recrystallization or column chromatography for isolation .
- Yield optimization : Temperature control (e.g., reflux conditions) and solvent selection (e.g., DMF or ethanol) are critical to minimize side reactions .
Q. How is structural characterization performed for this compound?
A combination of analytical techniques is used:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and tetrazole integration .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1350 cm) .
- X-ray crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .
Q. What preliminary biological assays are recommended for this sulfonamide-tetrazole hybrid?
Initial screening should focus on:
- Enzyme inhibition : Test against carbonic anhydrases or cyclooxygenases, given sulfonamide’s known role in enzyme binding .
- Cytotoxicity : Use MTT assays on cell lines (e.g., HeLa or HEK293) to assess baseline toxicity .
- Solubility and stability : Measure logP and pH-dependent stability in simulated physiological buffers .
Advanced Research Questions
Q. How can low synthetic yields of the tetrazole ring be addressed?
Low yields often stem from competing side reactions (e.g., trimerization of nitriles). Mitigation strategies include:
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions:
- Orthogonal assays : Validate enzyme inhibition results using isothermal titration calorimetry (ITC) alongside fluorometric assays .
- Impurity profiling : Use HPLC-MS to identify and quantify byproducts affecting bioactivity .
- Dose-response normalization : Account for batch-to-batch variability by standardizing compound concentrations via qNMR .
Q. What computational methods are effective for predicting target interactions?
- Density Functional Theory (DFT) : Models electronic properties of the tetrazole ring to predict binding affinity with targets like kinases .
- Molecular Dynamics (MD) : Simulates sulfonamide-enzyme interactions (e.g., with carbonic anhydrase) under physiological conditions .
- Machine Learning (ML) : Train models on existing sulfonamide bioactivity data to prioritize experimental targets .
Q. How to design derivatives for improved pharmacokinetics?
- Substituent effects : Replace methyl groups with electron-withdrawing groups (e.g., CF) to enhance metabolic stability .
- Prodrug strategies : Introduce hydrolyzable esters to the sulfonamide group for better oral bioavailability .
- Co-crystallization studies : Identify key binding motifs with target proteins to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
